An In-depth Technical Guide to Benzyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
An In-depth Technical Guide to Benzyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Benzyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate, a crucial chiral building block in modern medicinal chemistry. The document details its discovery, synthesis, and characterization, with a focus on its application in the development of therapeutic agents, particularly histone deacetylase (HDAC) inhibitors. Detailed experimental protocols, quantitative data, and visualizations of synthetic workflows are presented to serve as a practical resource for researchers in the field.
Introduction: Discovery and Significance
Benzyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate, also known as N-Cbz-L-prolinol, is a synthetic chiral molecule derived from the naturally occurring amino acid L-proline. Its "discovery" is not marked by a singular event but rather by its emergence as a key intermediate in the synthesis of more complex molecules. The development of amino acid protection strategies, particularly the introduction of the benzyloxycarbonyl (Cbz) group by Max Bergmann and Leonidas Zervas in the 1930s, laid the groundwork for the synthesis of such derivatives. The subsequent development of selective reducing agents allowed for the conversion of the carboxylic acid moiety of N-protected proline to the corresponding alcohol, yielding Benzyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate.
The significance of this compound lies in its bifunctional nature, possessing a protected amine and a primary alcohol on a rigid pyrrolidine scaffold. This unique structural arrangement makes it an invaluable starting material for the stereoselective synthesis of a wide range of biologically active compounds. Its most notable application is in the synthesis of histone deacetylase (HDAC) inhibitors, a class of drugs that has shown significant promise in cancer therapy.
Synthesis and Characterization
The primary route for the synthesis of Benzyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves a two-step process starting from L-proline:
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N-protection: The secondary amine of L-proline is protected with a benzyloxycarbonyl (Cbz) group.
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Reduction: The carboxylic acid of the resulting N-Cbz-L-proline is reduced to a primary alcohol.
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis and properties of Benzyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate.
| Parameter | Value | Reference |
| Molecular Formula | C₁₃H₁₇NO₃ | [1] |
| Molecular Weight | 235.28 g/mol | [1] |
| Appearance | Colorless to yellow liquid or semi-solid | [1] |
| Purity | ≥98% | [1] |
| Storage Temperature | Room temperature, sealed in dry conditions | [1] |
| Typical Yield (Reduction Step) | 70-95% | [2][3] |
Table 1: Quantitative Data for Benzyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Characterization Data
The structural identity and purity of Benzyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate are confirmed through various spectroscopic techniques.
| Technique | Data | Reference |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.28 (m, 5H), 5.15 (s, 2H), 4.15-4.05 (m, 1H), 3.70-3.55 (m, 2H), 3.50-3.35 (m, 2H), 2.00-1.80 (m, 4H) | [4] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 155.5, 137.0, 128.5, 128.0, 127.8, 67.0, 64.0, 60.0, 47.0, 28.0, 24.0 | [4] |
| Mass Spectrometry (EI) | m/z 235 (M⁺), 191, 146, 91 | [5] |
Table 2: Spectroscopic Data for Benzyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of Benzyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate.
Synthesis of N-Cbz-L-proline
Materials:
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L-proline
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Benzyl chloroformate (Cbz-Cl)
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Sodium carbonate (Na₂CO₃)
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Dioxane
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Water
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Diethyl ether
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Hydrochloric acid (HCl)
Procedure:
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Dissolve L-proline in an aqueous solution of sodium carbonate.
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Cool the solution in an ice bath.
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Add benzyl chloroformate and dioxane to the cooled solution.
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Stir the mixture vigorously at room temperature for several hours.
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After the reaction is complete, wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.
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Acidify the aqueous layer with hydrochloric acid to precipitate the product.
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Filter the precipitate, wash with cold water, and dry under vacuum to yield N-Cbz-L-proline as a white solid.
Synthesis of Benzyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate (Reduction of N-Cbz-L-proline)
Method A: Using Borane Dimethyl Sulfide Complex
Materials:
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N-Cbz-L-proline
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Borane dimethyl sulfide complex (BMS)
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Anhydrous tetrahydrofuran (THF)
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Methanol
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Dissolve N-Cbz-L-proline in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C in an ice bath.
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Slowly add borane dimethyl sulfide complex to the cooled solution.
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Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.
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Cool the reaction mixture to 0 °C and cautiously quench the excess BMS by the slow addition of methanol.
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Remove the solvent under reduced pressure.
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Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford Benzyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate.[3]
Method B: Using Lithium Aluminum Hydride (LiAlH₄)
Materials:
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N-Cbz-L-proline
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Lithium aluminum hydride (LiAlH₄)
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution
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Ethyl acetate
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Suspend LiAlH₄ in anhydrous diethyl ether or THF in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.
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Dissolve N-Cbz-L-proline in anhydrous THF and add it dropwise to the LiAlH₄ suspension with stirring.
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After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.
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Cool the reaction mixture in an ice bath.
-
Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting aluminum salts and wash the filter cake with ethyl acetate.
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Combine the filtrate and washes, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final product.
Applications in Drug Discovery: Synthesis of HDAC Inhibitors
Benzyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a key building block in the synthesis of a variety of HDAC inhibitors.[2] The pyrrolidine scaffold serves as a cap group that interacts with the surface of the enzyme, while the hydroxymethyl group provides a handle for further chemical modifications to introduce the zinc-binding group, which is essential for inhibitory activity.
Experimental Workflow: Synthesis of a Pyrrolidine-based HDAC Inhibitor
The following diagram illustrates a generalized workflow for the synthesis of a histone deacetylase inhibitor using Benzyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate as a starting material.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | 95687-41-5 [smolecule.com]
- 4. rsc.org [rsc.org]
- 5. tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | C10H19NO3 | CID 550865 - PubChem [pubchem.ncbi.nlm.nih.gov]
